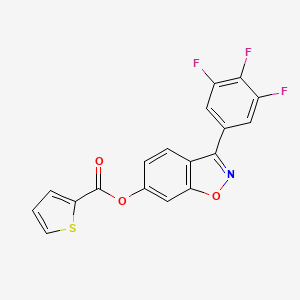
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate is a complex organic compound that features a trifluorophenyl group, a benzisoxazole ring, and a thiophenecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzisoxazole ring, followed by the introduction of the trifluorophenyl group and the thiophenecarboxylate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, while the benzisoxazole and thiophenecarboxylate moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-furancarboxylate
- 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 2-pyridinecarboxylate
Uniqueness
The uniqueness of this compound lies in its combination of trifluorophenyl, benzisoxazole, and thiophenecarboxylate groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C18H8F3NO3S |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C18H8F3NO3S/c19-12-6-9(7-13(20)16(12)21)17-11-4-3-10(8-14(11)25-22-17)24-18(23)15-2-1-5-26-15/h1-8H |
InChIキー |
XUWKHWHIZZGIRA-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14956467.png)
![2-hydroxy-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}quinazolin-4(3H)-one](/img/structure/B14956472.png)
![N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-tyrosine](/img/structure/B14956477.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide](/img/structure/B14956482.png)

![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B14956495.png)
![2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B14956498.png)
![4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14956503.png)
![trans-N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B14956507.png)
![4-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B14956518.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14956519.png)
![6-({[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B14956530.png)
![2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B14956534.png)
![N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14956539.png)
